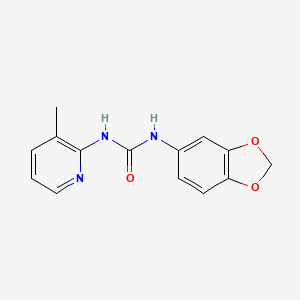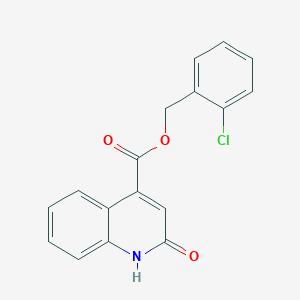
N-1,3-benzodioxol-5-yl-N'-(3-methyl-2-pyridinyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1,3-benzodioxol-5-yl-N'-(3-methyl-2-pyridinyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a selective inhibitor of the protein kinase enzyme, known as PDK1, which plays a crucial role in the regulation of cellular metabolism and growth.
Mécanisme D'action
The mechanism of action of N-1,3-benzodioxol-5-yl-N'-(3-methyl-2-pyridinyl)urea involves the inhibition of PDK1, which is a protein kinase enzyme that plays a crucial role in the regulation of cellular metabolism and growth. PDK1 is overexpressed in many types of cancer, and its inhibition has been shown to have anti-tumor effects. N-1,3-benzodioxol-5-yl-N'-(3-methyl-2-pyridinyl)urea selectively inhibits PDK1, which leads to the inhibition of downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-N'-(3-methyl-2-pyridinyl)urea has been shown to have significant biochemical and physiological effects in scientific research. It has been demonstrated to have anti-tumor effects in various types of cancer, including breast cancer, lung cancer, and prostate cancer. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, which is programmed cell death.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-1,3-benzodioxol-5-yl-N'-(3-methyl-2-pyridinyl)urea in lab experiments include its selectivity towards PDK1, which makes it a useful tool for studying the role of PDK1 in cellular metabolism and growth. It has also been shown to have anti-tumor effects, which makes it a potential therapeutic agent for cancer treatment. However, the limitations of using N-1,3-benzodioxol-5-yl-N'-(3-methyl-2-pyridinyl)urea in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are several future directions for the research on N-1,3-benzodioxol-5-yl-N'-(3-methyl-2-pyridinyl)urea. One direction is to further investigate its anti-tumor effects and potential as a therapeutic agent for cancer treatment. Another direction is to study its effects on other signaling pathways and cellular processes, such as autophagy and apoptosis. Additionally, further studies are needed to determine its safety and efficacy in preclinical and clinical trials. Finally, there is a need for the development of more efficient and cost-effective synthesis methods for N-1,3-benzodioxol-5-yl-N'-(3-methyl-2-pyridinyl)urea.
Conclusion:
In conclusion, N-1,3-benzodioxol-5-yl-N'-(3-methyl-2-pyridinyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It selectively inhibits PDK1, which is a key regulator of cellular metabolism and growth, and has been shown to have anti-tumor effects in various types of cancer. While there are limitations to its use in lab experiments, there are several future directions for the research on N-1,3-benzodioxol-5-yl-N'-(3-methyl-2-pyridinyl)urea, including further investigation of its anti-tumor effects and potential as a therapeutic agent for cancer treatment.
Méthodes De Synthèse
The synthesis of N-1,3-benzodioxol-5-yl-N'-(3-methyl-2-pyridinyl)urea involves the reaction between 3-methyl-2-pyridinamine and 1,3-benzodioxole-5-carbonyl chloride in the presence of a base. The resulting product is then treated with urea to obtain the final compound. This synthesis method has been reported in the literature and has been used by many researchers to obtain N-1,3-benzodioxol-5-yl-N'-(3-methyl-2-pyridinyl)urea.
Applications De Recherche Scientifique
N-1,3-benzodioxol-5-yl-N'-(3-methyl-2-pyridinyl)urea has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to inhibit the activity of PDK1, which is a key regulator of cellular metabolism and growth. PDK1 is overexpressed in many types of cancer, and its inhibition has been shown to have anti-tumor effects. Therefore, N-1,3-benzodioxol-5-yl-N'-(3-methyl-2-pyridinyl)urea has been investigated as a potential anti-cancer agent.
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(3-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-9-3-2-6-15-13(9)17-14(18)16-10-4-5-11-12(7-10)20-8-19-11/h2-7H,8H2,1H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOVIOREETZBHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2-chlorophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5889406.png)


![methyl 3-({[(3-fluorophenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5889440.png)

![4-allyl-5-{[(2,4-dichlorobenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B5889463.png)
![2-{[4-allyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5889468.png)
![4-allyl-3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B5889475.png)

![N-[(3-hydroxypyrrolidin-3-yl)methyl]-3'-methoxybiphenyl-3-carboxamide](/img/structure/B5889484.png)
